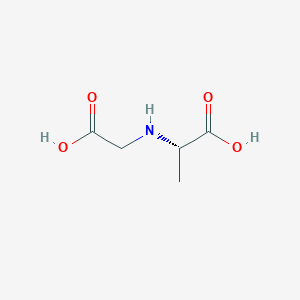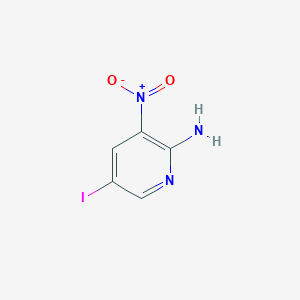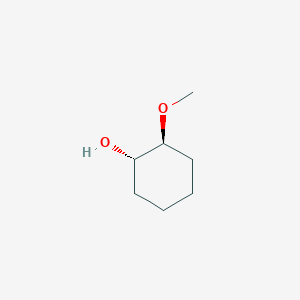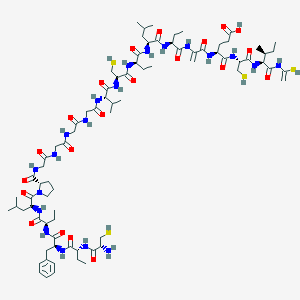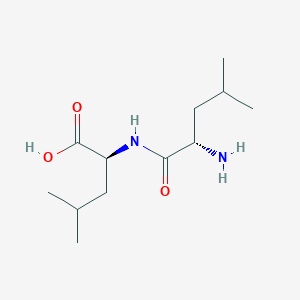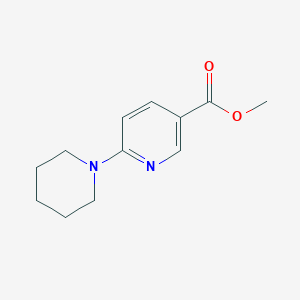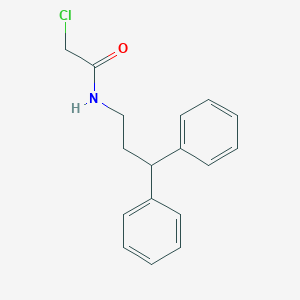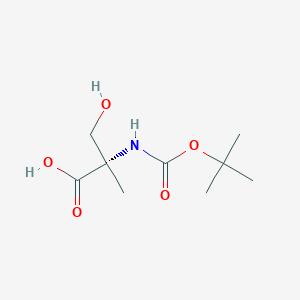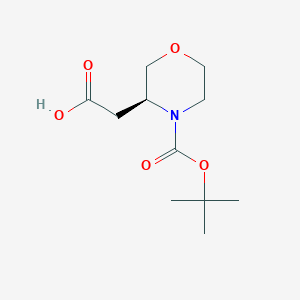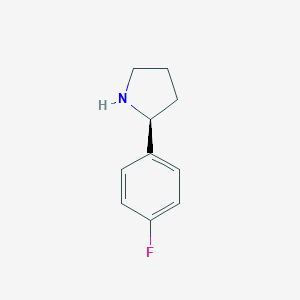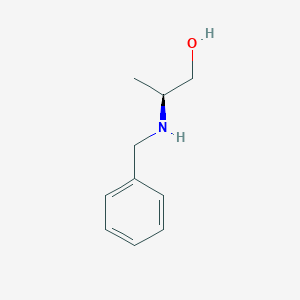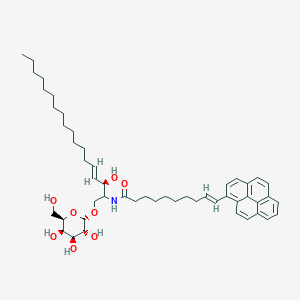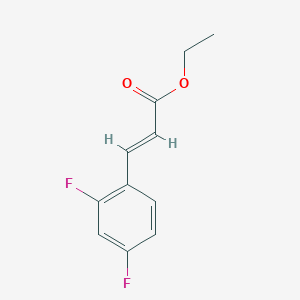
Ethyl 3-(2,4-difluorophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2,4-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2 It is a derivative of acrylic acid, where the ethyl ester is substituted with a 2,4-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,4-difluorophenyl)acrylate can be synthesized through the esterification of 3-(2,4-difluorophenyl)acrylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(2,4-difluorophenyl)acrylic acid.
Reduction: Ethyl 3-(2,4-difluorophenyl)propanoate.
Substitution: Various substituted phenyl acrylates depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(2,4-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of ethyl 3-(2,4-difluorophenyl)acrylate involves its interaction with various molecular targets. The presence of the difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 3-(2,4-difluorophenyl)acrylate
- Ethyl 3-(3,4-difluorophenyl)acrylate
- Ethyl 3-(2,4-dichlorophenyl)acrylate
Uniqueness
This compound is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted research and applications.
特性
CAS番号 |
134672-68-7 |
|---|---|
分子式 |
C11H10F2O2 |
分子量 |
212.19 g/mol |
IUPAC名 |
ethyl 3-(2,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3 |
InChIキー |
CIDYGTPEQJOLBL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)F |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)F)F |
正規SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


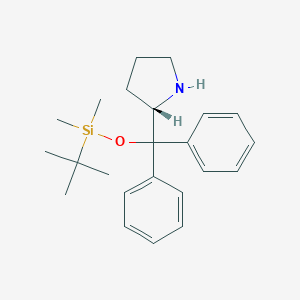
![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
